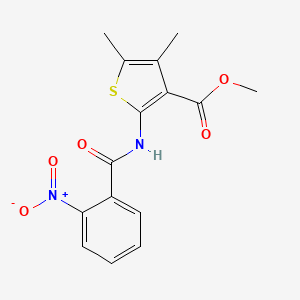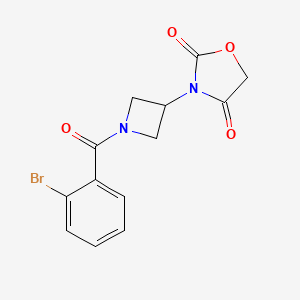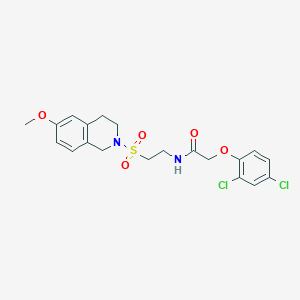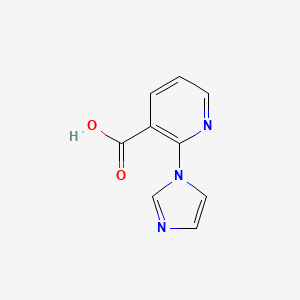
(2,2-Dimethylcyclopropyl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,2-Dimethylcyclopropyl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Compounds with structural similarities to (2,2-Dimethylcyclopropyl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone have been synthesized and characterized, exploring their potential interactions with metal ions and their structural configurations (Aguiari et al., 1992). These studies provide a foundation for understanding the chemical behavior and potential applications of similarly structured compounds in areas like materials science and coordination chemistry.
Antimicrobial Activity
Research on derivatives of piperidin-methanone, which share a partial structural resemblance to the target compound, demonstrated antimicrobial activity against various bacterial and fungal strains (Mallesha & Mohana, 2014). This suggests that compounds with similar structural motifs might be explored for their potential use as antimicrobial agents, contributing to the development of new therapeutic drugs.
Anticancer and Antimicrobial Agents
Compounds incorporating pyrazole derivatives and pyrimidine derivatives have shown promise as potential anticancer and antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016). The research into these areas suggests a potential application for similarly complex compounds in drug development, particularly in targeting specific types of cancer cells and pathogenic microorganisms.
Exploration of Biological Potency
The exploration of heterocyclic compounds, such as those containing oxazole and pyridine, for their anticancer and antimicrobial properties (Katariya, Vennapu, & Shah, 2021), implies a broad interest in such structures for pharmaceutical applications. The structural complexity and the potential for biological interactions highlight the importance of synthetic chemistry in the development of new therapeutic agents.
Metabolic Studies
Detailed metabolic, excretion, and pharmacokinetic studies of compounds containing similar structural elements have provided insights into their potential therapeutic applications and the mechanisms underlying their metabolism in biological systems (Sharma et al., 2012). Such studies are crucial for drug development, ensuring safety, efficacy, and proper dosing of new pharmaceutical compounds.
properties
IUPAC Name |
(2,2-dimethylcyclopropyl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-12-13(2)19-11-20-16(12)23-10-14-5-7-21(8-6-14)17(22)15-9-18(15,3)4/h11,14-15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWDWBRMVIZRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CC3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2825786.png)

![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)



![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)

![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)

